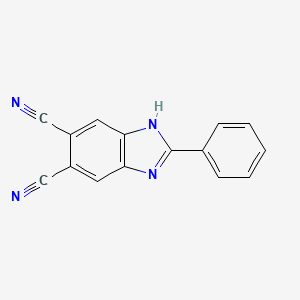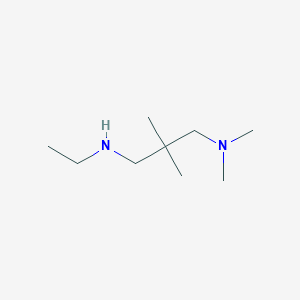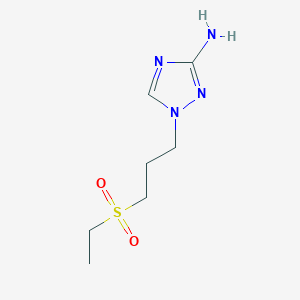
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one is an organic compound characterized by its unique structure, which includes a dimethylphenyl group and an ethylthio group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylbenzaldehyde and ethyl mercaptan.
Reaction: The aldehyde group of 3,4-dimethylbenzaldehyde undergoes a nucleophilic addition reaction with ethyl mercaptan in the presence of a base such as sodium hydroxide.
Formation of Intermediate: This reaction forms an intermediate compound, which is then oxidized to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve production efficiency.
化学反応の分析
Types of Reactions
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
科学的研究の応用
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating biochemical pathways, such as oxidative stress or signal transduction pathways.
類似化合物との比較
1-(3,4-Dimethylphenyl)-2-(ethylthio)ethan-1-one can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- 1-(3,4-Dimethylphenyl)ethan-1-one
- 1-(3,4-Dimethylphenyl)-2-(methylthio)ethan-1-one
- 1-(3,4-Dimethylphenyl)-2-(propylthio)ethan-1-one
-
Uniqueness: : The presence of the ethylthio group in this compound imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C12H16OS/c1-4-14-8-12(13)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3 |
InChIキー |
JEURKJKRRYZIPD-UHFFFAOYSA-N |
正規SMILES |
CCSCC(=O)C1=CC(=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


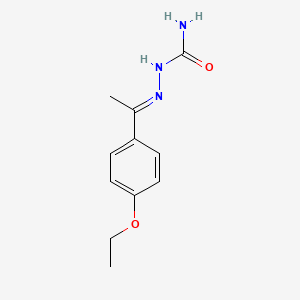
![2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13637942.png)


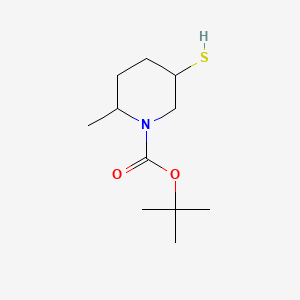

![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)


